molecular formula C11H12ClNO4 B7817726 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid

3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid

Cat. No.: B7817726
M. Wt: 257.67 g/mol
InChI Key: OGVRYWPBNLIABG-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid (molecular formula: C₁₁H₁₂ClNO₄, molecular weight: 257.68 g/mol) is a benzoic acid derivative featuring a chloro substituent at the 3-position and a dimethylamino-substituted oxoethoxy group at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-13(2)10(14)6-17-9-4-3-7(11(15)16)5-8(9)12/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVRYWPBNLIABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 2-(dimethylamino)ethanol.

  • Esterification: The carboxylic acid group of 3-chlorobenzoic acid is first converted to an ester using an alcohol, such as methanol, in the presence of a strong acid catalyst.

  • Nucleophilic Substitution: The ester is then reacted with 2-(dimethylamino)ethanol under nucleophilic substitution conditions to introduce the dimethylamino group.

  • Hydrolysis: The ester group is hydrolyzed to yield the final product, 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in chemical research.

Biology: In biological studies, the compound may be used to investigate enzyme inhibition or as a probe to study cellular processes.

Industry: The compound's properties may be exploited in the manufacturing of materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on molecular structure, physicochemical properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid C₁₁H₁₂ClNO₄ 257.68 Dimethylamino, chloro, carboxylic acid Intermediate in decarboxylative iodination; potential antimicrobial activity
3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid C₁₃H₁₄ClNO₄ 283.71 Cyclobutylamino group Increased steric bulk; reduced solubility compared to dimethylamino analog
4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid C₁₂H₁₂ClNO₄ 269.69 Azetidin-1-yl ring Conformational rigidity; explored in β-lactam antibiotic analogs
3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid C₁₇H₁₆NO₆ 331.31 Methoxy, phenylamino groups Extended hydrogen-bonding network (7 acceptors, 2 donors); lower lipophilicity
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid C₁₆H₁₁ClN₂O₅ 346.73 Nitrophenyl, azetidinone ring Antimicrobial activity against E. coli and S. aureus

Key Structural and Functional Differences:

Substituent Effects: The dimethylamino group in the target compound enhances solubility in aqueous media compared to bulkier substituents like cyclobutylamino or azetidin-1-yl .

Biological Activity: Azetidinone and thiazolidinone derivatives (e.g., 4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid) exhibit marked antimicrobial activity, while the target compound’s bioactivity remains understudied but inferred from structural parallels .

Synthetic Utility :

  • The target compound undergoes decarboxylative iodination to yield iodinated products, a reaction pathway less feasible in analogs with electron-deficient aromatic rings .

Physicochemical Properties: Hydrogen-bonding capacity: The dimethylamino-oxoethoxy moiety provides moderate hydrogen-bond acceptors (O, N), whereas the phenylamino analog () offers enhanced acceptor sites, impacting crystal packing and solubility . Molecular weight: The target compound’s lower molecular weight (257.68 vs. 283.71–346.73 g/mol in analogs) may favor better bioavailability .

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